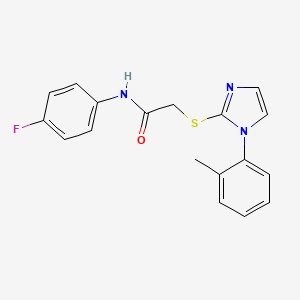

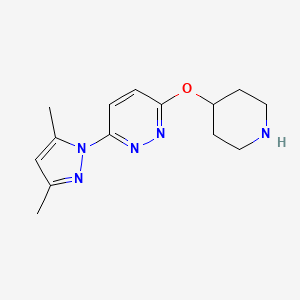

![molecular formula C5H10ClN3O B2557215 2,5,7-Triazaspiro[3.4]octan-6-one hydrochloride CAS No. 1609406-92-9](/img/structure/B2557215.png)

2,5,7-Triazaspiro[3.4]octan-6-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,5,7-Triazaspiro[3.4]octan-6-one hydrochloride is a chemical compound with the CAS Number: 1609406-92-9 . It has a molecular weight of 163.61 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9N3O.ClH/c9-4-7-3-5(8-4)1-6-2-5;/h6H,1-3H2,(H2,7,8,9);1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

- Chemical Reactions and Derivatives : Research focused on substituted methyl triazabicyclo and triazaspiro carboxylates shows that these compounds undergo reactions with iodinating agents to yield various iodinated derivatives, demonstrating the synthetic utility of triazaspiro compounds in producing novel chemical structures with potential applications in medicinal chemistry and material science (Molchanov et al., 2003).

Pharmacological Potential

- Receptor Agonists : Spirocyclic compounds, including triazaspirocycles, have been identified as high-affinity ligands for specific receptors such as the ORL1 (orphanin FQ/nociceptin) receptor. These compounds show promise as full agonists in biochemical assays, indicating potential therapeutic applications in treating conditions modulated by this receptor (Röver et al., 2000).

Neurological Applications

- α7 Nicotinic Receptor Agonists : A series of quinuclidine-containing spiroimidates, structurally related to triazaspirocycles, have been developed as partial agonists for the α7 nicotinic acetylcholine receptor (nAChR). These compounds show potential for improving cognition in preclinical rodent models of learning and memory, suggesting the relevance of spirocyclic compounds in developing treatments for cognitive disorders (Hill et al., 2017).

Antimicrobial and Detoxification Properties

- Antimicrobial Coatings : N-Halamine-coated cotton, utilizing spirocyclic compounds, demonstrates significant antimicrobial efficacy against Staphylococcus aureus and Escherichia coli O157:H7. Such materials, incorporating triazaspirocycles or related compounds, could find applications in medical textiles and infection control (Ren et al., 2009).

Material Science

- Corrosion Inhibition : Spirocyclopropane derivatives, related to the triazaspiro structure, have been studied for their effectiveness in protecting mild steel from corrosion in acidic environments. These findings highlight the potential of spirocyclic compounds in developing environmentally friendly corrosion inhibitors (Chafiq et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, do not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and more .

Propriétés

IUPAC Name |

2,5,7-triazaspiro[3.4]octan-6-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O.ClH/c9-4-7-3-5(8-4)1-6-2-5;/h6H,1-3H2,(H2,7,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJUIAJESRNOJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CN1)CNC(=O)N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

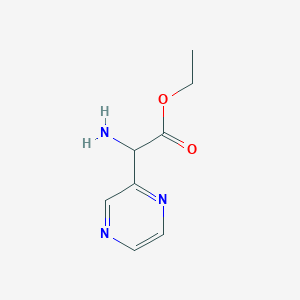

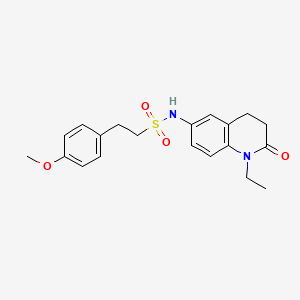

![N-[4-[5-(1-adamantyl)triazol-1-yl]phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2557132.png)

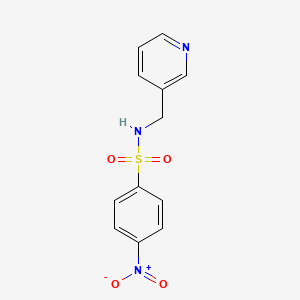

![N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2557137.png)

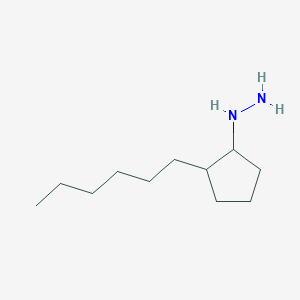

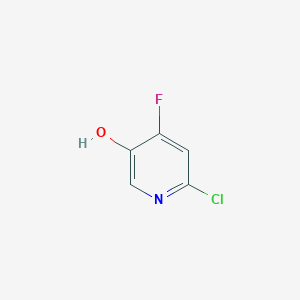

![N-(3-chloro-4-fluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2557138.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{2-methyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide](/img/structure/B2557142.png)

![4-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B2557145.png)

![Ethyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2557150.png)

![4-(1,2,5-thiadiazol-3-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B2557151.png)